molecular formula C14H8F2O4 B1422186 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261978-52-2

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No. B1422186
M. Wt: 278.21 g/mol
InChI Key: IGQUFUDCEOBZLV-UHFFFAOYSA-N
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Description

“3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The compound has a molecular weight of 248.23 .


Synthesis Analysis

The synthesis of similar difluorinated biphenyl compounds has been achieved through the Suzuki-Miyaura coupling with excellent yields averaging 78% . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” can be represented by the InChI code: 1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) .

Scientific Research Applications

  • Chemical Synthesis and Characterization:

    • Ahmad et al. (2002) conducted a study on the synthesis and characterization of tri- and diorganotin(IV) carboxylates using 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid. They employed techniques like UV–vis, IR, conductance, multinuclear NMR spectroscopy, and mass spectrometry for characterization. This research highlights the potential of 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in forming complex compounds with potential applications in various fields (Ahmad et al., 2002).
  • Crystallography and Molecular Structure:

    • Owczarzak et al. (2013) explored the crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid. They studied the influence of hydrogen bonding on crystal packing, revealing the intricate structural dynamics of such compounds. This research is significant for understanding the molecular structure and interactions of related compounds (Owczarzak et al., 2013).
  • Applications in Polymer Science:

    • Yin et al. (2005) synthesized a series of new fluorine-containing polyimides using a novel fluorinated aromatic diamine monomer. These polyimides showed good solubility, thermal stability, and outstanding mechanical properties, indicating the potential use of 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in the development of high-performance polymers (Yin et al., 2005).
  • Medicinal Chemistry and Drug Design:

    • Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by a fluorine atom at specific positions and evaluated their antibacterial activity. This research shows the utility of fluoro-substituted carboxylic acids, such as 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, in developing new antibacterial agents (Chu et al., 1986).

properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQUFUDCEOBZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690899
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

CAS RN

1261978-52-2
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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